![molecular formula C14H22N2O4 B2420588 Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate CAS No. 2361862-60-2](/img/structure/B2420588.png)
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. In
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which in turn leads to the induction of apoptosis in cancer cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to have several biochemical and physiological effects on cells. In cancer cells, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its toxicity. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to be toxic to both cancerous and non-cancerous cells, which limits its potential use in certain applications.
Direcciones Futuras
There are several future directions for the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate. One potential direction is the development of new cancer treatments that utilize Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's ability to induce apoptosis in cancer cells. Another potential direction is the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's effects on other neurological disorders, such as Huntington's disease. Additionally, further research is needed to investigate the toxicity of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate and its potential side effects.
Conclusion:
In conclusion, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has the potential to be a valuable tool in the development of new treatments for cancer and other neurological disorders.
Métodos De Síntesis
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is synthesized through a specific method that involves the reaction of 1-prop-2-enoylpiperidine-4-carboxylic acid with isopropyl chloroacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in its pure form.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is in the field of cancer research. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-12(17)16-7-5-11(6-8-16)14(19)15-9-13(18)20-10(2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNHOHLFXJJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

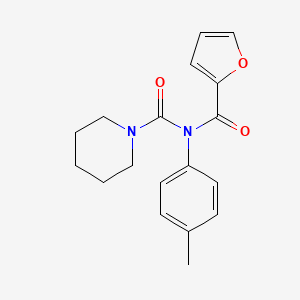
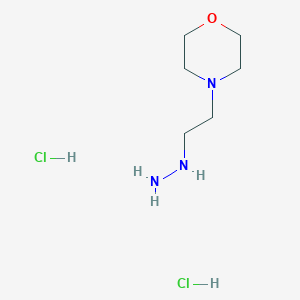
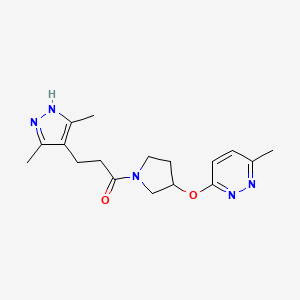
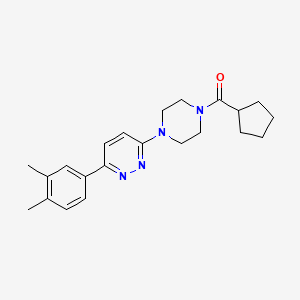
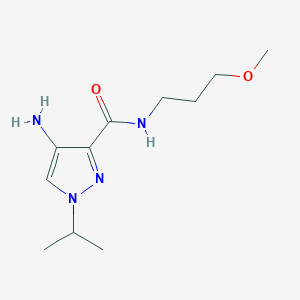
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2420513.png)
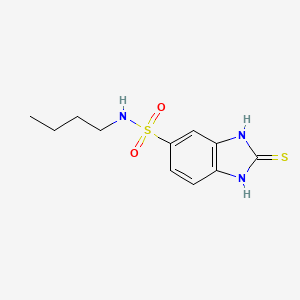
![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)
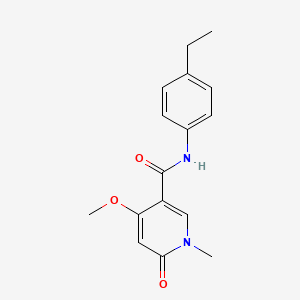
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)
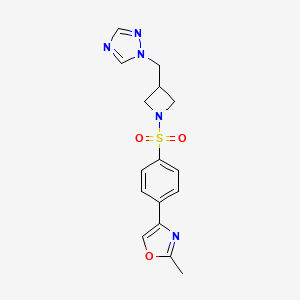
![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)
![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)